molecular formula C12H26Si B14652500 3,3-Dimethylbut-1-enyl(triethyl)silane

3,3-Dimethylbut-1-enyl(triethyl)silane

Cat. No.: B14652500
M. Wt: 198.42 g/mol
InChI Key: NMCXIZRJYSJQHC-UHFFFAOYSA-N
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Description

3,3-Dimethylbut-1-enyl(triethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 3,3-dimethylbut-1-enyl group and three ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbut-1-enyl(triethyl)silane typically involves the reaction of 3,3-dimethylbut-1-ene with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbut-1-enyl(triethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various organosilicon derivatives.

    Substitution: New silicon-carbon bonded compounds.

Scientific Research Applications

3,3-Dimethylbut-1-enyl(triethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.

Mechanism of Action

The mechanism by which 3,3-Dimethylbut-1-enyl(triethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or cations, which facilitate the transformation of the compound into different products.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silicon atom.

    Triethylsilane: An organosilicon compound with three ethyl groups bonded to silicon, but without the 3,3-dimethylbut-1-enyl group.

Uniqueness

3,3-Dimethylbut-1-enyl(triethyl)silane is unique due to the presence of both the 3,3-dimethylbut-1-enyl group and the triethylsilane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

IUPAC Name

3,3-dimethylbut-1-enyl(triethyl)silane

InChI

InChI=1S/C12H26Si/c1-7-13(8-2,9-3)11-10-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

NMCXIZRJYSJQHC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C=CC(C)(C)C

Origin of Product

United States

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